molecular formula C11H12IN3O B1417579 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 705292-04-2

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1417579
CAS No.: 705292-04-2
M. Wt: 329.14 g/mol
InChI Key: IQRHMPIZUMMICG-UHFFFAOYSA-N
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Description

The compound “2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Synthesis and Optimization

  • 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives are integral in the synthesis of various chemical compounds. For example, Altenbach et al. (2008) explored the synthesis of a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the compound's role in receptor-targeted drug development (Altenbach et al., 2008).

Biological Interactions

  • Sun Shaofa (2010) conducted a study on the interaction between a similar compound, 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones, and Bovine Serum Albumin. This research highlights the compound's significance in understanding protein-ligand interactions, which is crucial for drug design (Sun Shaofa, 2010).

Crystal Structure Analysis

  • M. Kaur et al. (2012) studied the crystal structure of a related compound, providing insights into its molecular configuration and interactions. This type of research is fundamental for understanding the physical and chemical properties of such compounds (M. Kaur et al., 2012).

Anticancer Potential

  • Research by A. Elgohary and E. E. El-Arab (2013) on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives tested as anticancer agents in the National Cancer Institute (USA) showcased their potential in cancer treatment. This emphasizes the compound's role in the development of novel anticancer drugs (A. Elgohary & E. E. El-Arab, 2013).

Advanced Materials Development

  • Gasser et al. (2006) synthesized a new ferrocenyl uracil peptide nucleic acid monomer using a derivative of the compound, demonstrating its application in developing novel materials with potential biomedical uses (Gasser et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to ATP depletion in the bacteria, thereby inhibiting its growth and proliferation .

Pharmacokinetics

The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it has good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Biochemical Analysis

Biochemical Properties

2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome bd oxidase, which is involved in the electron transport chain of Mycobacterium tuberculosis . The nature of this interaction involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity and disrupting the bacterial respiratory process. This inhibition can lead to a decrease in ATP production, ultimately affecting the survival of the bacteria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In studies involving Mycobacterium tuberculosis, this compound has been shown to inhibit the growth of the bacteria by targeting the cytochrome bd oxidase . This inhibition affects the bacterial cell’s ability to generate energy, leading to cell death. Additionally, the compound has been found to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. It can also impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome bd oxidase by binding to its active site . This binding prevents the enzyme from participating in the electron transport chain, leading to a reduction in ATP production. Additionally, the compound may interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can result in changes in cellular metabolism and stress response pathways, further contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Over extended periods, the compound may degrade, leading to a decrease in its inhibitory activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, particularly in terms of energy metabolism and stress response pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cytochrome bd oxidase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect on the target enzyme. Beyond this threshold, increasing the dosage does not significantly enhance the inhibitory effect but may increase the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome bd oxidase . This interaction disrupts the electron transport chain, leading to alterations in metabolic flux and changes in metabolite levels. The compound may also interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways. These interactions can result in a shift in energy production and utilization, affecting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase. The distribution of the compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying levels of the target enzyme and transporters.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize primarily to the mitochondria, where it interacts with cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The subcellular localization of the compound can influence its inhibitory activity, as the concentration of the target enzyme and other interacting biomolecules may vary between different cellular compartments.

Properties

IUPAC Name

2-tert-butyl-8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c1-11(2,3)10-14-8-6(9(16)15-10)4-13-5-7(8)12/h4-5H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHMPIZUMMICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NC=C2C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743672
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705292-04-2
Record name 2-tert-Butyl-8-iodopyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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